REACTION_CXSMILES
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[CH2:1]([N:9]=[C:10]=[S:11])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:12]([NH:14][CH2:15][C:16](O)=[O:17])[CH3:13].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:12]([N:14]1[CH2:15][C:16](=[O:17])[N:9]([CH2:1][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:10]1=[S:11])[CH3:13]
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Name
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|
Quantity
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16.3 g
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Type
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reactant
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Smiles
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C(CC1=CC=CC=C1)N=C=S
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Name
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|
Quantity
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18.4 g
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Type
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reactant
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Smiles
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C(C)NCC(=O)O
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Name
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Quantity
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20.2 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purification
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Type
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CUSTOM
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Details
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was obtained as an off-white solid, m.p. 66°-68° C
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Name
|
|
Type
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product
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Smiles
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C(C)N1C(N(C(C1)=O)CCC1=CC=CC=C1)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |